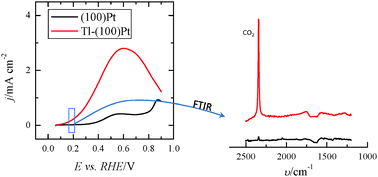Formic acid electrooxidation on thallium-decorated shape-controlled platinum nanoparticles: an improvement in electrocatalytic activity
Physical Chemistry Chemical Physics Pub Date: 2014-02-27 DOI: 10.1039/C4CP00304G
Abstract
Thallium modified shape-controlled Pt nanoparticles were prepared and their electrocatalytic activity towards formic acid electrooxidation was evaluated in 0.5 M sulfuric acid. The electrochemical and in situ FTIR spectroscopic results show a remarkable improvement in the electrocatalytic activity, especially in the low potential region (around 0.1–0.2 V vs. RHE). Cubic Pt nanoparticles modified with Tl were found to be more active than the octahedral Pt ones in the entire range of Tl coverages and potential windows. In situ FTIR spectra indicate that the promotional effect produced by Tl results in the inhibition of the poisoning step leading to COads, thus improving the onset potential for the complete formic acid oxidation to CO2. Chronoamperometric experiments were also performed at 0.2 V to evaluate the stability of the electrocatalysts at constant potential. Finally, experiments with different concentrations of formic acid (0.05–1 M) were also carried out. In all cases, Tl-modified cubic Pt nanoparticles result to be the most active. All these facts reinforce the importance of controlling the surface structure of the electrocatalysts to optimize their electrocatalytic properties.


Recommended Literature
- [1] Electrochemical investigation of covalently post-synthetic modified SURGEL coatings†
- [2] Ferrocenyl hydroxytamoxifen: a prototype for a new range of oestradiol receptor site-directed cytotoxics
- [3] A Dirac nodal surface semi-metallic carbon-based structure as a universal anode material for metal-ion batteries with high performance†
- [4] A high voltage aqueous zinc–manganese battery using a hybrid alkaline-mild electrolyte†
- [5] FTIR study of self-protonation and gel formation in pyridinic solutions of poly(4-vinylpyridine)
- [6] Spectroscopic properties and solute–solvent structural analyses for ANR polypeptides in water solution: a sequential Monte Carlo/quantum mechanics (S-MC/QM) theoretical study
- [7] One-step synthesis of nonstoichiometric TiO2 nanorod films for enhanced photocatalytic H2 evolution†
- [8] New 3,5-dimethylorsellinic acid-based meroterpenoids with BACE1 and AchE inhibitory activities from Aspergillus terreus†
- [9] Determination of p,p′-DDT in commercial samples
- [10] Determination of hydrogen sulfide and hydrogen peroxide in complex samples of milk and urine by spectroscopic standard addition data and chemometrics methods

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 137361-05-8
-
CAS no.: 175069-96-2









